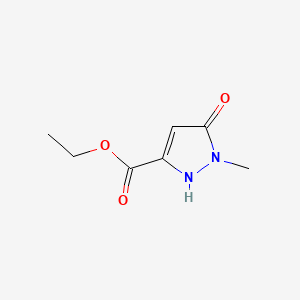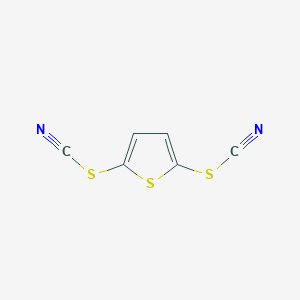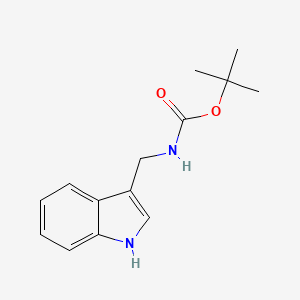
2,4-Dibromo-6-methylpyridine
概要
説明
2,4-Dibromo-6-methylpyridine is a heterocyclic organic compound . It is used in the synthesis of various pharmaceuticals and as a material in optoelectronics .
Synthesis Analysis
The synthesis of 2,4-Dibromo-6-methylpyridine involves several steps. One method involves heating θ-hydroxy-methyl-oxygen^^-dihydro-S-pyridine methylamine hydrochloride (D1, 5g, 30.94mmol) and phosphorus oxybromide (25g, 87.2mmol) together at 13°C for 6 hours. The mixture is then cooled in ice, carefully water is added, and then the mixture is alkalized with 2M sodium hydroxide solution and extracted with dichloromethane . Another method involves an optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine .Molecular Structure Analysis
The molecular weight of 2,4-Dibromo-6-methylpyridine is 250.92 . The IUPAC name is 2,4-dibromo-6-methylpyridine and the InChI code is 1S/C6H5Br2N/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3 .Chemical Reactions Analysis
2,4-Dibromo-6-methylpyridine is used in various chemical reactions. For instance, it is used in the synthesis of 2-bromo-6-pyrazinyl-4-methylpyridine . It is also used in the synthesis of potent p38α mitogen-activated protein kinase inhibitors .Physical And Chemical Properties Analysis
2,4-Dibromo-6-methylpyridine is a white to off-white solid . It should be stored in a refrigerator and shipped at room temperature .科学的研究の応用
Chemical Synthesis Intermediate
2,4-Dibromo-6-methylpyridine serves as an intermediate in chemical synthesis, particularly in the pharmaceutical industry. It can be utilized in laboratory research and development as well as in the synthesis process of various chemicals .
Organic Compound Synthesis
This compound may be used in synthesizing a variety of organic compounds such as 6,6′-dimethyl-2,2′-bipyridine and 6-methyl-2-pyridyl-2-pyridylmethanone. These derivatives have potential applications in creating complex molecular structures for further research and development .
Catalysis
In catalytic processes, 2,4-Dibromo-6-methylpyridine can be involved in palladium-catalyzed Suzuki cross-coupling reactions. This is significant for creating novel pyridine derivatives with potential applications in various fields including medicinal chemistry .
Fluorinated Organic Chemicals
The development of fluorinated organic chemicals is a growing field of research. Compounds like 2,4-Dibromo-6-methylpyridine may play a role in the synthesis of trifluoromethylpyridines, which are important in the crop protection industry .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
将来の方向性
作用機序
Target of Action
It is known to be used in the synthesis of various organic compounds , suggesting that its targets could be diverse depending on the specific reactions it is involved in.
Mode of Action
2,4-Dibromo-6-methylpyridine is often used in Suzuki–Miyaura cross-coupling reactions . In these reactions, it acts as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new Pd–C bond . This is followed by transmetalation, where a nucleophilic organoboron reagent is transferred from boron to palladium .
Biochemical Pathways
Its role in suzuki–miyaura cross-coupling reactions suggests that it could be involved in the synthesis of various bioactive compounds . These compounds could then interact with numerous biochemical pathways, depending on their specific structures and properties.
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could impact its bioavailability
Result of Action
The molecular and cellular effects of 2,4-Dibromo-6-methylpyridine are largely dependent on the specific compounds it helps synthesize. For instance, it has been used in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors , which can modulate a plethora of cellular processes .
Action Environment
The action of 2,4-Dibromo-6-methylpyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions it participates in are known to be exceptionally mild and functional group tolerant . Additionally, the compound is generally stable and environmentally benign , suggesting that it could maintain its efficacy under a variety of conditions.
特性
IUPAC Name |
2,4-dibromo-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIQGMJOZQYBOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90505458 | |
| Record name | 2,4-Dibromo-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90505458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-6-methylpyridine | |
CAS RN |
79055-52-0 | |
| Record name | 2,4-Dibromo-6-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79055-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dibromo-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90505458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dibromo-6-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6,11-Dihydrodibenzo[b,e]thiepin-11-amine](/img/structure/B1314079.png)
![3-Nitrothieno[3,2-b]pyridine](/img/structure/B1314083.png)









